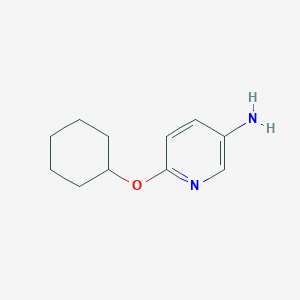

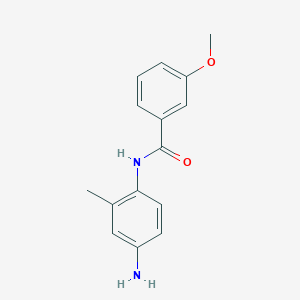

![molecular formula C22H17Cl2N3O2 B1320005 (9H-Fluoren-9-YL)metil 2,4-dicloro-7,8-dihidropiridin[4,3-D]pirimidin-6(5H)-carboxilato CAS No. 903130-16-5](/img/structure/B1320005.png)

(9H-Fluoren-9-YL)metil 2,4-dicloro-7,8-dihidropiridin[4,3-D]pirimidin-6(5H)-carboxilato

Descripción general

Descripción

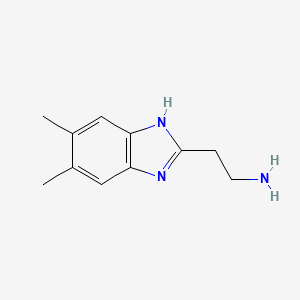

(9H-Fluoren-9-YL)methyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate is a useful research compound. Its molecular formula is C22H17Cl2N3O2 and its molecular weight is 426.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality (9H-Fluoren-9-YL)methyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (9H-Fluoren-9-YL)methyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de péptidos

El compuesto se usa como un grupo protector de aminoácidos sensible a las bases para la síntesis de péptidos en fase sólida . Actúa como un reactivo en la derivatización precolumna de aminas para la Cromatografía Líquida de Alta Eficiencia (HPLC) y la detección fluorescente .

Derivatización de aminoácidos para el análisis HPLC

Se usa para derivatizar aminoácidos para el análisis HPLC . Este proceso mejora la detección y separación de aminoácidos durante el análisis.

Desarrollo de quimiosensores

El compuesto se puede utilizar en el desarrollo de quimiosensores. Por ejemplo, una base de Schiff a base de fluoreno ha demostrado detectar selectivamente iones Cr3+ y Al3+.

Agentes fluorescentes

Se usa en el desarrollo de agentes fluorescentes. Estos agentes se pueden usar en diversos campos como la imagenología biológica, la detección química y los dispositivos optoelectrónicos.

Investigación anticancerígena

El compuesto se ha utilizado en la síntesis de análogos de tiazolidinona y azetidinona, que han mostrado una notable actividad contra las líneas celulares de carcinoma pulmonar humano (A549) y carcinoma de mama humano (MDA-MB-231) .

Investigación antimicrobiana

Los análogos de tiazolidinona y azetidinona sintetizados basados en este compuesto también han mostrado eficiencia como agentes antimicrobianos contra algunas cepas multirresistentes a los fármacos .

Mecanismo De Acción

Target of Action

It’s worth noting that fluorene derivatives, which this compound is a part of, have been used in the synthesis of various drugs .

Mode of Action

Biochemical Pathways

It’s known that fluorene derivatives can play a role in various biological research and drug industry areas .

Pharmacokinetics

The compound’s physical properties such as its density (1186±006 g/cm3), melting point (79-81 °C), and boiling point (5462±500 °C) are known .

Result of Action

Some fluorene-based compounds have shown remarkable activity against certain cancer cell lines .

Action Environment

It’s known that the compound should be stored in a dry, room-temperature environment .

Análisis Bioquímico

Biochemical Properties

(9H-Fluoren-9-YL)methyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes, such as kinases, by binding to their active sites. The binding interactions between (9H-Fluoren-9-YL)methyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate and these enzymes can lead to changes in enzyme activity, affecting downstream biochemical pathways .

Cellular Effects

The effects of (9H-Fluoren-9-YL)methyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling proteins such as MAP kinases, leading to altered cellular responses . Additionally, (9H-Fluoren-9-YL)methyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate can affect the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cell proliferation and survival .

Molecular Mechanism

At the molecular level, (9H-Fluoren-9-YL)methyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate exerts its effects through specific binding interactions with target biomolecules. The compound can inhibit enzyme activity by occupying the enzyme’s active site, preventing substrate binding and subsequent catalytic activity . This inhibition can lead to downstream effects on cellular signaling pathways and gene expression. Additionally, (9H-Fluoren-9-YL)methyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate may also interact with transcription factors, influencing their ability to regulate gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (9H-Fluoren-9-YL)methyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that (9H-Fluoren-9-YL)methyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of (9H-Fluoren-9-YL)methyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and primarily affect specific biochemical pathways . At higher doses, (9H-Fluoren-9-YL)methyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate can induce toxic effects, including cellular damage and apoptosis . It is crucial to determine the optimal dosage to balance efficacy and safety in experimental settings .

Metabolic Pathways

(9H-Fluoren-9-YL)methyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites by modulating enzyme activity and gene expression . For example, it may inhibit key enzymes in glycolysis or the tricarboxylic acid cycle, leading to changes in energy production and cellular metabolism .

Transport and Distribution

The transport and distribution of (9H-Fluoren-9-YL)methyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . For instance, (9H-Fluoren-9-YL)methyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate may be transported into the nucleus, where it can interact with transcription factors and influence gene expression .

Subcellular Localization

The subcellular localization of (9H-Fluoren-9-YL)methyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy production . Understanding the subcellular localization of (9H-Fluoren-9-YL)methyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate is essential for elucidating its mechanism of action and potential therapeutic applications .

Propiedades

IUPAC Name |

9H-fluoren-9-ylmethyl 2,4-dichloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17Cl2N3O2/c23-20-17-11-27(10-9-19(17)25-21(24)26-20)22(28)29-12-18-15-7-3-1-5-13(15)14-6-2-4-8-16(14)18/h1-8,18H,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYCKHGGFLCWKMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1N=C(N=C2Cl)Cl)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00592056 | |

| Record name | (9H-Fluoren-9-yl)methyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

903130-16-5 | |

| Record name | 9H-Fluoren-9-ylmethyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=903130-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (9H-Fluoren-9-yl)methyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

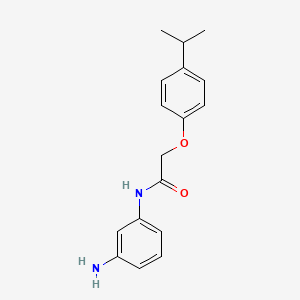

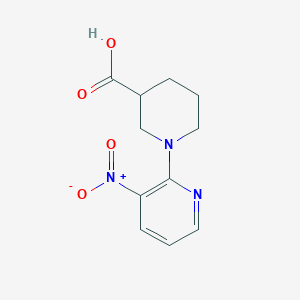

![5-[(3-Methylpiperidin-1-yl)methyl]-2-furoic acid](/img/structure/B1319945.png)

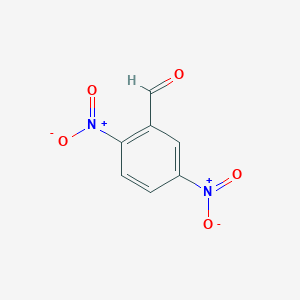

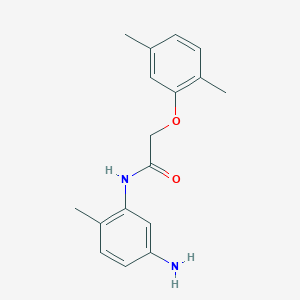

![N-(3-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-acetamide](/img/structure/B1319964.png)

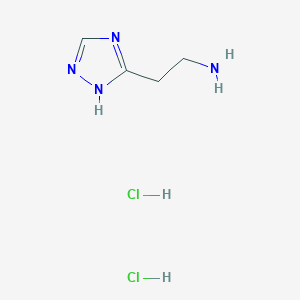

![6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine](/img/structure/B1319970.png)